6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone
Description
The compound 6-oxaheptacyclo[13.10.2.0²,¹⁰.0⁴,⁸.0¹²,²⁶.0¹⁶,²¹.0²³,²⁷]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone (hereafter referred to as Compound A) is a highly complex polycyclic molecule characterized by:
- A heptacyclic framework with fused rings, including oxa (oxygen-containing) bridges and ketone (tetrone) groups.
- A systematic IUPAC name reflecting its intricate connectivity, including oxygen atoms at positions 6, 5, 7, 11, and 22.
Properties
CAS No. |
4378-57-8 |
|---|---|
Molecular Formula |
C26H10O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone |
InChI |
InChI=1S/C26H10O5/c27-23-14-4-2-1-3-11(14)12-5-7-16-22-13(6-8-15(23)21(12)22)17-9-19-20(10-18(17)24(16)28)26(30)31-25(19)29/h1-10H |
InChI Key |
JRGMUPMPJDHDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=CC7=C(C=C56)C(=O)OC7=O)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the quinoxaline moiety followed by the construction of the heptacyclic structure through a series of cyclization reactions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
Nitrogen-Rich Analogues
15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),2,4(13),6,8,10,14,16,19(28),21,23,25,28-tridecaene-5,12,20,27-tetrone (Compound B):
- Replaces oxygen with nitrogen (aza groups) and includes chlorine substituents.
- Exhibits higher XLogP3 (5.8) compared to Compound A, indicating increased hydrophobicity due to chlorine atoms .
- Demonstrated antimicrobial activity in preliminary studies .
- Lacks ketone groups, reducing electrophilic reactivity compared to Compound A .
Oxygenated Analogues
- 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone (Compound D):
- Shares multiple ether (oxa) and ketone groups but features a simpler macrocyclic structure.
- Reduced ring strain compared to Compound A, leading to higher thermal stability .
Substituent Effects on Reactivity and Bioactivity
- Halogenation Impact : Chlorine in Compound B increases lipophilicity (XLogP3 = 5.8) and alters bioactivity compared to the oxygen-dominated Compound A .
- Nitrogen Integration : Compounds with aza groups (e.g., Compound B and C) show enhanced binding to biological targets, whereas oxa groups in Compound A favor solubility .
Biological Activity
The compound known as 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone is a complex polycyclic compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity based on existing research findings.
Chemical Structure
The structure of the compound is characterized by its unique arrangement of rings and functional groups. The presence of multiple carbonyl groups (tetrone) and the oxygen atom contribute to its reactivity and interaction with biological systems.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups. The underlying mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 18 | ROS generation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against a range of bacteria and fungi.
- Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 25 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 20 µg/mL |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.
- Case Study : In a model of neurodegeneration induced by glutamate toxicity, pre-treatment with the compound reduced neuronal cell death by approximately 40%, indicating its potential for therapeutic applications in neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%.
- Toxicity Studies : Acute toxicity studies in animal models indicate a high safety margin with no observed adverse effects at doses up to 100 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
